molecular formula C5H3Br3S B150425 2,3,5-Tribromo-4-methylthiophene CAS No. 67869-13-0

2,3,5-Tribromo-4-methylthiophene

Cat. No.: B150425
CAS No.: 67869-13-0
M. Wt: 334.86 g/mol
InChI Key: DTLNXOZXOZCNMX-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-4-methylthiophene is an organic compound with the chemical formula C5H3Br3S It is a brominated derivative of thiophene, characterized by the presence of three bromine atoms and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Tribromo-4-methylthiophene can be synthesized through several methods. One common approach involves the bromination of 4-methylthiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromo-4-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

TMT serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various substituted thiophenes, which are valuable in pharmaceuticals and agrochemicals. It has been utilized in the preparation of thiamine analogs that inhibit key enzymes, such as pyruvate dehydrogenase, indicating its potential for therapeutic applications .

Research indicates that TMT exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains.
  • Antitumor Activity: TMT derivatives are being investigated for their ability to inhibit cancer cell growth .

Material Science

TMT is used in the development of advanced materials due to its electronic properties. Its incorporation into polymers can enhance conductivity and stability, making it suitable for applications in organic electronics and photovoltaic devices .

Pharmaceutical Intermediates

Ongoing research aims to explore TMT's role as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could lead to the development of new drugs with specific therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted TMT's potential in various applications:

  • Antimicrobial Studies:
    • A study demonstrated that TMT derivatives showed significant antimicrobial activity against resistant bacterial strains, suggesting their utility in developing new antibiotics.
  • Cancer Research:
    • Research focused on synthesizing TMT-based compounds that selectively inhibit cancer cell proliferation by targeting specific metabolic pathways involved in tumor growth .
  • Material Development:
    • Investigations into TMT's incorporation into conductive polymers revealed enhanced electrical properties, paving the way for its use in flexible electronic devices .

Mechanism of Action

The mechanism of action of 2,3,5-tribromo-4-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and the thiophene ring play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tribromo-5-methylthiophene
  • 2,3,5-Tribromo-4-ethylthiophene
  • 2,3,5-Tribromo-4-phenylthiophene

Uniqueness

2,3,5-Tribromo-4-methylthiophene is unique due to the specific positioning of the bromine atoms and the methyl group on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity compared to other brominated thiophenes. Its specific substitution pattern makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

2,3,5-Tribromo-4-methylthiophene (CAS No. 67869-13-0) is a brominated thiophene derivative that has garnered attention for its potential biological activities. This compound's structure includes three bromine atoms and a methylthio group, which may contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C5_5H3_3Br3_3S
  • Molecular Weight : 334.85 g/mol
  • Solubility : Moderately soluble in organic solvents with a solubility of approximately 0.0017 mg/ml .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial properties and potential as an inhibitor of specific enzymes involved in pathogenic processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound can inhibit the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of certain bacteria and malaria parasites. The MEP pathway is absent in humans, making it an attractive target for developing selective antimicrobial agents .

Key Findings :

  • The compound may act as an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the MEP pathway. Inhibition of DXPS could lead to the disruption of essential biosynthetic processes in pathogens .
  • In vitro studies have shown that brominated thiophenes exhibit significant antimicrobial activity against various strains of bacteria, suggesting that this compound could have similar effects .

Structure-Activity Relationship (SAR)

The presence of bromine substituents on the thiophene ring is hypothesized to enhance the biological activity by increasing lipophilicity and facilitating membrane penetration. The methylthio group may also play a role in modulating the compound's interaction with biological targets.

Case Studies

  • Inhibition of DXPS :
    • A study investigated the inhibition potential of various brominated compounds on DXPS from Pseudomonas aeruginosa and Klebsiella pneumoniae. It was found that certain derivatives exhibited competitive inhibition, suggesting that structural modifications could enhance efficacy against bacterial pathogens .
  • Antimicrobial Screening :
    • A screening of several brominated thiophenes revealed that those with higher degrees of bromination showed increased antibacterial activity against Escherichia coli and Staphylococcus aureus. This supports the hypothesis that this compound may possess similar properties due to its structural characteristics .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary data suggest moderate toxicity levels; however, further studies are needed to assess its safety in clinical applications.

Properties

IUPAC Name

2,3,5-tribromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLNXOZXOZCNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987214
Record name 2,3,5-Tribromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67869-13-0
Record name 2,3,5-Tribromo-4-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67869-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Tribromo-4-methylthiophene
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Record name 2,3,5-Tribromo-4-methylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-tribromo-4-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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